molecular formula C16H15BrN2O2 B2570095 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide CAS No. 852137-85-0

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide

Cat. No.: B2570095
CAS No.: 852137-85-0
M. Wt: 347.212
InChI Key: VLWUKKOYMKMSNY-UHFFFAOYSA-N
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Description

Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 5-position of the indole ring and a furan-2-carboxamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole and furan rings .

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is unique due to its combination of the indole and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .

Biological Activity

5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives, characterized by its unique molecular structure which includes a furan ring, a carboxamide group, and a brominated indole moiety. This combination of features suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄BrN₃O₂, with a molecular weight of approximately 328.18 g/mol. The presence of the bromine atom and the indole unit enhances its reactivity and potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing indole and furan structures often exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In studies, certain indole derivatives showed IC50 values in the micromolar range (less than 10 μM) against rapidly dividing A549 lung cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-BromoindoleIndole structure with bromineAnticancer, anti-inflammatory
Furan derivativesFuran ring with varying substitutionsAntimicrobial, anticancer
IndolecarboxamidesIndole linked to carboxamideDiverse biological activities

The unique combination of brominated indole and furan functionalities in this compound may enhance its biological activity compared to similar compounds lacking these features.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating significant antimicrobial efficacy against various pathogens .

Understanding the mechanism by which this compound interacts with biological macromolecules is crucial for optimizing its pharmacological properties. Investigations into its binding affinity to enzymes and receptors involved in disease processes are ongoing.

Potential Areas of Investigation:

  • Interaction with DNA and RNA
  • Inhibition of specific enzymes involved in cancer progression
  • Modulation of signaling pathways related to inflammation and infection

Properties

IUPAC Name

5-bromo-N-[(1,2-dimethylindol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-7-12-8-11(3-4-13(12)19(10)2)9-18-16(20)14-5-6-15(17)21-14/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUKKOYMKMSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
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5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
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5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Reactant of Route 4
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5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Reactant of Route 5
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide
Reactant of Route 6
5-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]furan-2-carboxamide

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